HMN-176

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antitumor Activity

Specific Scientific Field: Oncology and cancer research.

Summary of the Application: HMN-176 is an active metabolite of HMN-214, a synthetic antitumor agent. HMN-214 has demonstrated potent antitumor activity in mouse xenograft models. HMN-176, when administered, circumvents multidrug resistance in cancer cells.

Methods of Application:Cell Cycle Arrest and Apoptosis

Specific Scientific Field: Cell biology and molecular pharmacology.

Summary of the Application: HMN-176 induces cell cycle arrest and apoptosis in cancer cells.

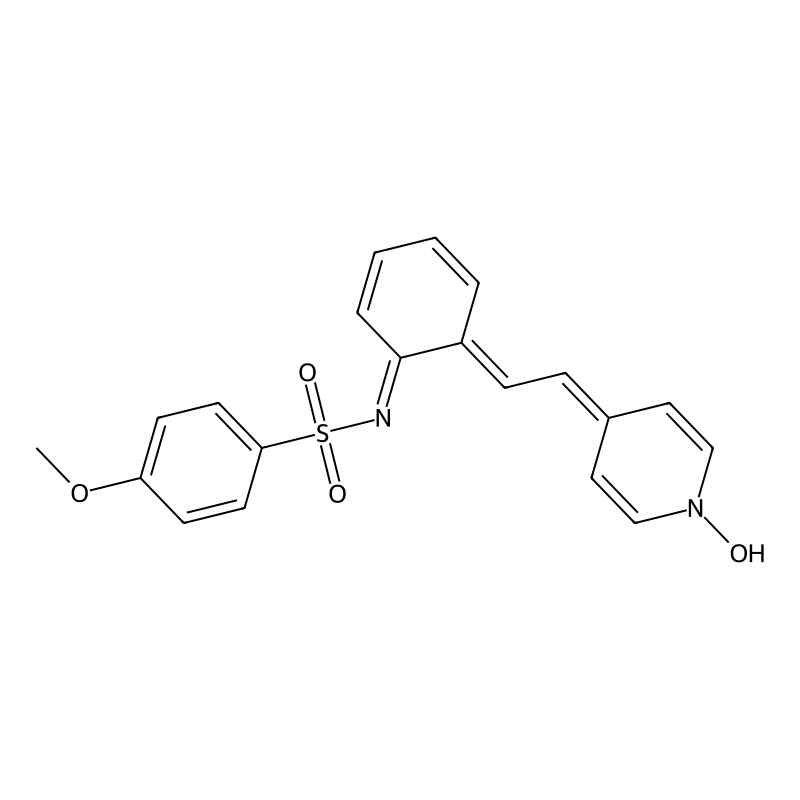

Methods of Application:HMN-176, chemically known as (E)-4-[[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole]1-oxide, is a synthetic compound that serves as an active metabolite of the prodrug HMN-214. This compound is primarily recognized for its potent antitumor activity, particularly in overcoming multidrug resistance in various cancer cell lines. It has demonstrated significant efficacy in preclinical studies, particularly against ovarian and breast cancers, by inhibiting critical cellular processes such as mitosis without significantly affecting tubulin polymerization .

The biological activity of HMN-176 is characterized by its cytotoxic effects on a wide range of human tumor cell lines. In vitro studies have shown that HMN-176 exhibits significant antitumor activity across various cancer types, including breast, ovarian, and non-small cell lung cancers. For instance, it has been reported that up to 71% of tumor specimens responded positively to treatment with HMN-176 at specific concentrations . Furthermore, it has low cross-resistance with established chemotherapy agents, indicating its potential as a viable treatment option for resistant cancer types .

The synthesis of HMN-176 involves several steps typical for stilbene derivatives. While specific synthetic pathways are not detailed in the available literature, the general approach includes the formation of the stilbazole structure followed by oxidation processes to yield the final compound. The synthesis may also involve modifications to introduce functional groups such as methoxybenzene sulfonyl moieties .

HMN-176 has promising applications primarily in oncology as an antitumor agent. Its ability to circumvent drug resistance makes it a candidate for combination therapies with other chemotherapeutics. Additionally, its unique mechanism of action may allow it to be used in treating various cancers that are otherwise difficult to manage due to resistance mechanisms .

Interaction studies have indicated that HMN-176 can modulate the expression of genes associated with drug resistance. Specifically, it inhibits the promoter activity of MDR1 through interference with transcription factors like NF-Y. This suggests that HMN-176 not only acts as a cytotoxic agent but also alters the cellular environment to enhance the effectiveness of other drugs . Further research into its interactions with other signaling pathways could provide insights into its broader therapeutic potential.

Several compounds share structural or functional similarities with HMN-176. These include:

| Compound Name | Structure Type | Primary Activity | Unique Features |

|---|---|---|---|

| HMN-214 | Prodrug of HMN-176 | Antitumor | Converts into HMN-176 in vivo |

| N-(4-Methoxybenzene-sulfonyl)aniline | Sulfonamide derivative | Antitumor | Similar sulfonamide moiety |

| Cisplatin | Platinum-based compound | Antitumor | Different mechanism; DNA cross-linking |

| Etoposide | Epipodophyllotoxin | Antitumor | Topoisomerase II inhibitor |

HMN-176 is unique due to its dual mechanism of action—acting both as a cytotoxic agent and as an inhibitor of drug resistance pathways, which sets it apart from traditional chemotherapeutics like cisplatin and etoposide that rely solely on direct cytotoxicity .

Polo-like Kinase-1 (PLK1) Targeting

Interactions with PLK1 Binding Sites

HMN-176 exhibits a distinctive mechanism of Polo-like Kinase-1 inhibition that differs fundamentally from conventional adenosine triphosphate-competitive inhibitors [1] [2]. Unlike direct catalytic inhibition, HMN-176 does not demonstrate measurable inhibitory effects on PLK1 kinase activity in traditional enzyme assays [3] [4]. Instead, the compound interferes with PLK1 through disruption of its normal subcellular binding interactions and protein-protein associations [5] [6].

The compound's primary mode of action involves interference with PLK1's ability to localize to its critical subcellular binding sites, particularly at centrosomes and along cytoskeletal structures [5] [7]. This spatial disruption prevents PLK1 from accessing its physiological substrates and regulatory partners, effectively neutralizing its functional activity without direct enzyme inhibition [8] [6]. Studies utilizing electrophoretic mobility shift assays and immunofluorescence microscopy have demonstrated that HMN-176 treatment results in altered PLK1 distribution patterns within cells, with the kinase failing to accumulate at centrosomes during mitosis [9] [10].

The binding site interactions affected by HMN-176 include those mediated by the PLK1 polo-box domain, which normally recognizes phosphoprimed substrates through specific protein-protein interactions [2] [11]. By disrupting these interactions, HMN-176 prevents PLK1 from engaging with critical mitotic substrates such as nuclear division cycle 80 homolog, cohesin, and various centrosomal proteins [11] [12]. This mechanism explains why HMN-176 retains efficacy against PLK1 even when traditional adenosine triphosphate-competitive inhibitors might be circumvented through mutations in the kinase domain [13] [3].

Effects on PLK1 Spatial Distribution

The spatial distribution of PLK1 within cells is critically dependent on its ability to interact with centrosomal and cytoskeletal components through specific localization signals [5] [11]. HMN-176 profoundly disrupts this normal spatial organization, leading to mislocalization of PLK1 away from its sites of action [8] [6]. Immunofluorescence studies have revealed that HMN-176 treatment causes PLK1 to become diffusely distributed throughout the cytoplasm rather than concentrated at centrosomes and spindle poles [9] [10].

This spatial disruption has cascading effects on PLK1 function, as the kinase requires precise subcellular localization to phosphorylate its substrates and coordinate mitotic events [11] [12]. The compound's effects on PLK1 spatial distribution are concentration-dependent, with significant disruption observed at concentrations as low as 0.25 micromolar [8] [14]. Higher concentrations of HMN-176 (2.5 micromolar) result in nearly complete mislocalization of PLK1, correlating with severe defects in mitotic progression [14] [15].

The mechanism underlying this spatial disruption involves interference with PLK1's protein-protein interactions that normally anchor the kinase to specific subcellular structures [13] [2]. PLK1 localization depends on its polo-box domain interactions with phosphorylated docking proteins, and HMN-176 appears to disrupt these critical binding events [2] [11]. This disruption is particularly pronounced during mitosis, when PLK1 normally undergoes dynamic relocalization from centrosomes to kinetochores and the central spindle [11] [12].

Research using neuroblastoma cells has demonstrated that HMN-176 treatment significantly reduces PLK1 phosphorylation at the critical threonine-210 residue, which is essential for full kinase activation [11] [16]. This reduction in phosphorylation correlates with the observed changes in PLK1 spatial distribution, suggesting that proper subcellular localization is required for PLK1 to undergo activating phosphorylation events [11] [12].

Comparison with Other PLK1 Inhibitors

HMN-176 represents a unique class of PLK1 inhibitors that differs mechanistically from both adenosine triphosphate-competitive and polo-box domain-targeted inhibitors [3] [17]. While conventional PLK1 inhibitors such as BI-2536 and GSK-461364 function through direct competitive inhibition of the kinase domain, HMN-176 operates through an indirect mechanism involving subcellular localization disruption [3] [17] [18].

BI-2536, one of the most extensively studied PLK1 inhibitors, demonstrates potent adenosine triphosphate-competitive inhibition with an inhibitory concentration-50 value of 0.83 nanomolar [3] [19]. This compound causes immediate arrest of cells in metaphase with characteristic monopolar spindle formation due to direct inhibition of PLK1 catalytic activity [17] [18]. In contrast, HMN-176 with an inhibitory concentration-50 of 118 nanomolar produces a distinct phenotype characterized by prolonged mitosis with short bipolar or multipolar spindles [3] [14].

The cellular effects of HMN-176 also differ significantly from polo-box domain inhibitors such as poloxin and thymoquinone [17]. These compounds target protein-protein interactions mediated by the polo-box domain and cause both S-phase and G2/M arrest, with relatively normal spindle formation [17]. HMN-176, however, primarily affects G2/M progression with specific disruption of centrosome-dependent processes [14] [15].

A key advantage of HMN-176's mechanism is its selectivity for PLK1 over other polo-like kinases [3]. While adenosine triphosphate-competitive inhibitors often show cross-reactivity with PLK2 and PLK3, HMN-176's spatial disruption mechanism appears to be specific for PLK1's unique subcellular localization requirements [3] [2]. This selectivity potentially reduces off-target effects and may contribute to the compound's relatively favorable toxicity profile observed in clinical studies [5] [10].

Centrosome-Dependent Inhibition Mechanisms

Effects on Centrosome Assembly

HMN-176 demonstrates a highly specific effect on centrosome function that distinguishes it from general microtubule-targeting agents [1] [14]. The compound does not interfere with the fundamental process of centrosome assembly itself, as evidenced by the normal formation of centrosomal structures containing appropriate protein components [1] [14]. Immunofluorescence studies using antibodies against centrosomal markers such as gamma-tubulin and centrin have confirmed that HMN-176-treated cells successfully assemble morphologically normal centrosomes [1] [14].

The preservation of centrosome assembly in the presence of HMN-176 is particularly notable given the compound's profound effects on centrosome function [1] [14]. This selectivity suggests that HMN-176 targets specific aspects of centrosome maturation or activation rather than the basic structural organization of these organelles [1] [14]. Studies in Spisula oocytes have shown that centrosome assembly occurs on schedule following HMN-176 treatment, with proper recruitment of pericentriolar material and formation of the characteristic centrosome ultrastructure [1] [14].

The compound's effects become apparent during centrosome maturation, the process by which centrosomes acquire their microtubule-nucleating capacity [1] [14]. While the structural components of centrosomes assemble normally, their functional maturation is severely impaired in HMN-176-treated cells [1] [14]. This functional impairment manifests as a failure to recruit active gamma-tubulin ring complexes and other nucleation factors to the centrosome, despite normal structural organization [1] [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Garland LL, Taylor C, Pilkington DL, Cohen JL, Von Hoff DD. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors. Clin Cancer Res. 2006 Sep 1;12(17):5182-9. PubMed PMID: 16951237.

3: Medina-Gundrum L, Cerna C, Gomez L, Izbicka E. Investigation of HMN-176 anticancer activity in human tumor specimens in vitro and the effects of HMN-176 on differential gene expression. Invest New Drugs. 2005 Jan;23(1):3-9. PubMed PMID: 15528975.

4: Takagi M, Honmura T, Watanabe S, Yamaguchi R, Nogawa M, Nishimura I, Katoh F, Matsuda M, Hidaka H. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, HMN-176. Invest New Drugs. 2003 Nov;21(4):387-99. PubMed PMID: 14586206.

5: Tanaka H, Ohshima N, Ikenoya M, Komori K, Katoh F, Hidaka H. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y. Cancer Res. 2003 Oct 15;63(20):6942-7. PubMed PMID: 14583495.